![molecular formula C10H10BrNO4S B2495814 2-Bromo-5-[(cyclopropylamino)sulfonyl]benzoic acid CAS No. 852933-48-3](/img/structure/B2495814.png)
2-Bromo-5-[(cyclopropylamino)sulfonyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 2-Bromo-5-[(cyclopropylamino)sulfonyl]benzoic acid often involves selective sulfonylation reactions. For instance, studies have shown that bromoadenosine derivatives can be sulfonylated using sodium hydride and triisopropyl-benzenesulfonyl chloride in dimethylformamide solution, leading to monosulfonylated compounds as the main products (Ikehara & Kaneko, 1970). Such reactions highlight the synthetic routes that can be adapted for the synthesis of 2-Bromo-5-[(cyclopropylamino)sulfonyl]benzoic acid, emphasizing the importance of sulfonylation in obtaining the desired sulfonamide functionality.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is critical for their biological activity and chemical properties. X-ray crystallography studies provide insights into the molecular arrangements and bonding patterns. For example, the structure of a hydrate adduct of 6-benzylaminopurine and 5-sulfosalicylic acid reveals hydrogen bonding and π–π interactions that contribute to the stability and reactivity of such compounds (Xia, Ma, & Zhu, 2010). These interactions are likely to be relevant in the context of 2-Bromo-5-[(cyclopropylamino)sulfonyl]benzoic acid, influencing its chemical behavior and potential for further functionalization.
Chemical Reactions and Properties
The chemical reactivity of 2-Bromo-5-[(cyclopropylamino)sulfonyl]benzoic acid can be inferred from reactions involving similar bromophenyl sulfone systems. Radical cyclization reactions have been reported, demonstrating the ability of ortho-bromophenyl sulfones to undergo transformations that yield benzofused ring structures (Brown, Dishington, Shishkin, & Simpkins, 1996). These findings suggest that 2-Bromo-5-[(cyclopropylamino)sulfonyl]benzoic acid may participate in similar cyclization reactions, potentially leading to novel ring systems.
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular arrangement and intermolecular forces. For instance, non-covalent interactions analysis of certain sulfonamide compounds has revealed a variety of intermolecular and intramolecular interactions stabilizing their crystal structures (Morohashi, Nagata, Hayashi, & Hattori, 2014). Such analyses are crucial for understanding the physical behavior of 2-Bromo-5-[(cyclopropylamino)sulfonyl]benzoic acid in different environments, affecting its handling, storage, and application in synthesis.
Aplicaciones Científicas De Investigación
Reaction Mechanisms and Synthesis
Cyclopropane Synthesis : Benzyl, methyl, and phenyl α-bromovinyl sulfones were reacted with malononitrile and dimethyl malonate sodium enolates in tetrahydrofuran (THF) to give sulfonyl-substituted cyclopropanes. This method can be applied to generate various cyclic structures, indicating the potential utility of bromo and sulfonyl-substituted compounds in synthesizing complex organic molecules (Vasin et al., 2014).
Nucleoside Modification : Sulfonylation of 8-bromoadenosine derivatives was studied for selective synthesis of purine cyclonucleosides, showcasing the role of sulfonamides in modifying nucleosides for potential therapeutic applications (Ikehara & Kaneko, 1970).
Carbonic Anhydrase Inhibition : A series of benzo[d]thiazole-5- and 6-sulfonamides, including bromo- and iodo-derivatives, were synthesized and investigated for inhibition against human carbonic anhydrase isoforms. This study indicates the potential of bromo and sulfonyl-substituted compounds in developing enzyme inhibitors (Abdoli et al., 2017).
Biological Activity
Antifungal and Antibacterial Activities : The synthesis and characterization of a cadmium (II) complex derived from an azo ligand containing a bromo and sulfonyl group showed antifungal and antibacterial activities, suggesting the application of such compounds in developing antimicrobial agents (Jaber et al., 2021).
Antimicrobial Enhancements : A study on the fluorosulfonylvinylation of primary and secondary amines, including pharmaceuticals, found that vinyl sulfonyl fluoride-functionalized compounds exhibited improved antimicrobial activity against Gram-positive bacteria, highlighting the chemical modification potential of sulfonamides for enhancing drug properties (Leng et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-5-(cyclopropylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO4S/c11-9-4-3-7(5-8(9)10(13)14)17(15,16)12-6-1-2-6/h3-6,12H,1-2H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOFHWMILIWKFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-[(cyclopropylamino)sulfonyl]benzoic acid | |
CAS RN |
852933-48-3 |
Source
|
Record name | 2-bromo-5-(cyclopropylsulfamoyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.